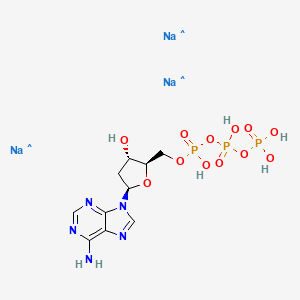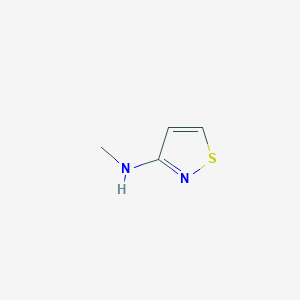
N-Methylisothiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylisothiazol-3-amine is an organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methylisothiazol-3-amine can be synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide . This reaction involves the formation of a five-membered ring structure, incorporating nitrogen and sulfur atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methylisothiazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methylisothiazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an antimicrobial agent.
Industry: It is used as a biocide in various industrial applications, including water treatment and preservation of materials
Wirkmechanismus
The mechanism of action of N-Methylisothiazol-3-amine involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Methylisothiazolinone: Another isothiazole derivative with similar antimicrobial properties.
Chloromethylisothiazolinone: A related compound used in combination with methylisothiazolinone for enhanced biocidal activity.
Uniqueness: N-Methylisothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes makes it particularly effective as an antimicrobial agent .
Eigenschaften
Molekularformel |
C4H6N2S |
|---|---|
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
N-methyl-1,2-thiazol-3-amine |
InChI |
InChI=1S/C4H6N2S/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) |
InChI-Schlüssel |
PTOSEJFVICJHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)


![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
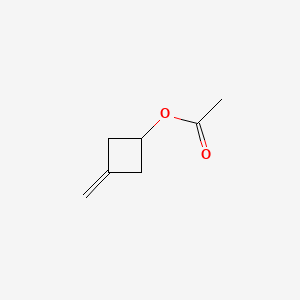
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
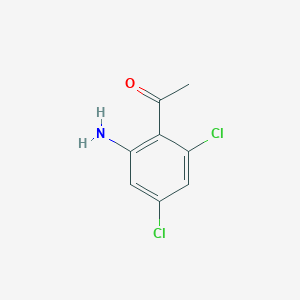

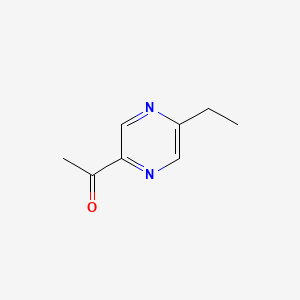
![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)

